molecular formula C17H12Cl2N4 B8297151 8-chloro-1-(chloromethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 39479-72-6

8-chloro-1-(chloromethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No. B8297151
CAS RN: 39479-72-6
M. Wt: 343.2 g/mol
InChI Key: LPEOOLUJVHRDAF-UHFFFAOYSA-N
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Patent
US04039551

Procedure details

A stirred solution of N,N-dimethylhydroxylamine (3.67 g., 0.06 mole) in dry dimethylformamide (50 ml. is cooled in an ice bath, under nitrogen, and treated with a 57% mineral oil suspension of sodium hydride (0.84 g., 0.02 mole). The mixture is kept at ambient temperature for 1 hour (a precipitate formed) and then cooled in an ice bath and treated with 8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]-benzodiazepine (6.86 g., 0.02 mole). The mixture is kept at ambient temperature for 2 hours and concentrated in vacuo. Last traces of dimethylformamide are removed from the residue by the successive addition and distillation of xylene, toluene, and benzene. The resulting material is chromatographed on silica gel (250 g.) with methanol. The product thus obtained is crystallized from methanol-ethyl acetate (following activated charcoal treatment) to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine, N1 -oxide, hydrate in three crops: 3.377 g. of melting point 160.5°-162.5° C; 1.145 g. of melting point 160°-162° C.; and 0.785 g. of melting point 160°-162° C. The analytical sample had a melting point of 157.5°-158.5° C. with decomposition.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
6.86 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:4])O.[H-].[Na+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[N:17]3[C:18]([CH2:21]Cl)=[N:19][N:20]=[C:16]3[CH2:15][N:14]=[C:13]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:12]=2[CH:29]=1>CN(C)C=O>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[N:17]3[C:18]([CH2:21][N:2]([CH3:4])[CH3:1])=[N:19][N:20]=[C:16]3[CH2:15][N:14]=[C:13]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:12]=2[CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
CN(O)C
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.86 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CCl)C3=CC=CC=C3)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath, under nitrogen
CUSTOM
Type
CUSTOM
Details
(a precipitate formed) and
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
WAIT
Type
WAIT
Details
The mixture is kept at ambient temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Last traces of dimethylformamide are removed from the residue by the successive addition and distillation of xylene, toluene, and benzene
CUSTOM
Type
CUSTOM
Details
The resulting material is chromatographed on silica gel (250 g.) with methanol
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from methanol-ethyl acetate (following activated charcoal treatment)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CN(C)C)C3=CC=CC=C3)C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.